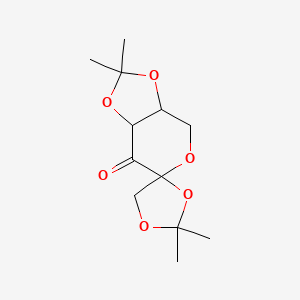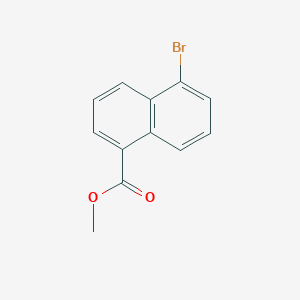
Methyl 5-bromo-1-naphthoate
Übersicht
Beschreibung
Methyl 5-bromo-1-naphthoate is a chemical compound that is part of the naphthalene family, which is known for its two fused benzene rings. The compound is characterized by a bromine atom and a methyl ester group attached to the naphthalene core. It is not directly mentioned in the provided papers, but its structure can be inferred to be related to the naphthalene derivatives discussed in the research.
Synthesis Analysis
The synthesis of naphthalene derivatives is a topic of interest due to their applications in various fields. For instance, the Cu(I)-catalyzed 6-endo-dig cyclization method described in paper provides a general and step-economic synthesis of functionalized 1-naphthylamines, which are structurally related to methyl 5-bromo-1-naphthoate. This method is efficient and convenient, using readily available terminal alkynes, 2-bromoaryl ketones, and amides, and operates under mild conditions without the need for Pd or ligands.
Molecular Structure Analysis
The molecular structures of naphthalene derivatives are often complex and exhibit interesting properties. For example, the homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone discussed in paper show intramolecular hydrogen bonding and π-π stacking interactions, which could be relevant when considering the structural analysis of methyl 5-bromo-1-naphthoate.
Chemical Reactions Analysis
Naphthalene derivatives participate in various chemical reactions. The photoenolization of 5-methyl-1,4-naphthoquinone, as studied in paper , is an example of a reaction that involves a naphthalene derivative undergoing transformation upon irradiation. This kind of reaction could potentially be applicable to methyl 5-bromo-1-naphthoate if it shares similar photochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be quite diverse. For instance, the synthesis of 2-methoxy-1-naphthyl sulfoxides reported in paper highlights the high enantiomeric purity that can be achieved in these compounds. The photophysical properties of 1-naphthylamines synthesized via the method described in paper also demonstrate tunable and polarity-sensitive fluorescence emission, which could be indicative of the properties that methyl 5-bromo-1-naphthoate might exhibit.
Wissenschaftliche Forschungsanwendungen
Photochromic Naphthopyrans Synthesis
Methyl 5-bromo-1-naphthoate is closely related to the study of naphthol derivatives in the synthesis of photochromic naphthopyrans and merocyanine dyes. For example, 1-naphthol reacts with specific compounds under alumina catalysis to give photochromic naphthopyrans, along with new classes of merocyanine dyes. This research highlights the compound's role in developing photoresponsive materials Gabbutt et al., 2003.
Synthesis of Perfluoroalkyl Naphthoates
Another application is in the synthesis of methyl 1-alkoxy-3-perfluoroalkyl-2-naphthoates, showcasing the compound's utility in creating materials with potential applications in surface treatments and coatings. The synthesis involves heating appropriately substituted 2-triphenylphosphoranylidene-2-butenoater in xylenes, demonstrating the compound's versatility in organic synthesis Ding et al., 1992.
Intermediate in Anti-inflammatory Agents
The compound is also an important intermediate in the preparation of non-steroidal anti-inflammatory agents, highlighting its significance in pharmaceutical chemistry. The synthesis pathways for related naphthalene derivatives involve environmentally friendlier methods and reagents, emphasizing the importance of sustainable practices in chemical synthesis Xu & He, 2010.
Cross-Coupling Reactions
Research on 5-bromo-1,3-dimethyluracil's photoinduced cross-coupling reactions with methyl- and methoxynaphthalenes to form 5-naphthyl-1,3-dimethyluracils indicates potential applications in synthesizing complex organic molecules, showcasing the role of brominated naphthalene derivatives in photochemical synthesis Ito et al., 1981.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAHYBCONLQGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404236 | |
| Record name | methyl 5-bromo-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-naphthoate | |
CAS RN |
59866-97-6 | |
| Record name | methyl 5-bromo-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


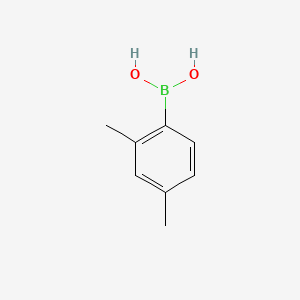

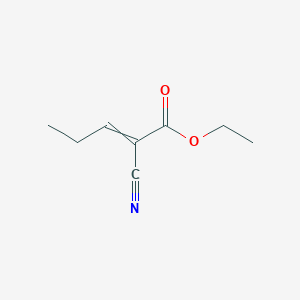
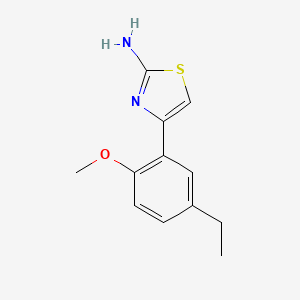
![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
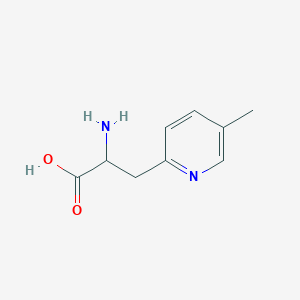
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
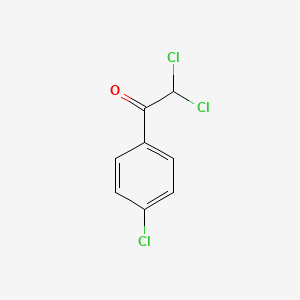
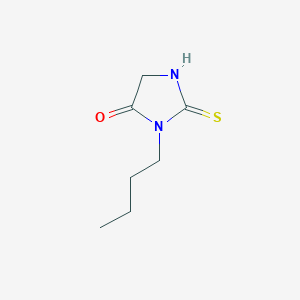
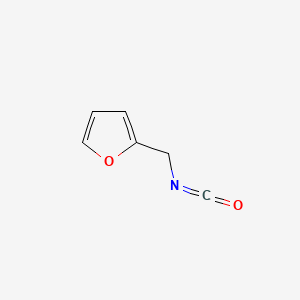
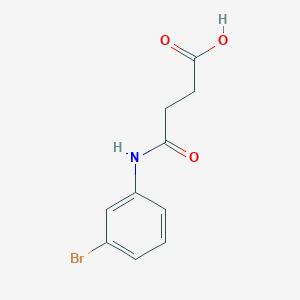
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
